Direct Head-to-Head Comparison: WAY-150138 vs. Parent Compound CL-253824 (Potency Improvement)
In a direct comparative study, the 2-fluoro-benzamido analogue WAY-150138 exhibited more than a 10-fold increase in potency against HSV-1 (Patton strain) compared to its parent compound CL-253824. The IC50 decreased from 3 μg/mL (7.9 μM) for CL-253824 to 0.2 μg/mL (0.43 μM) for WAY-150138 [1]. This enhancement was achieved through a single chemical modification, demonstrating a clear SAR-driven improvement in antiviral activity.
| Evidence Dimension | IC50 (50% inhibitory concentration) against HSV-1 Patton strain |
|---|---|
| Target Compound Data | 0.2 μg/mL (0.43 μM) |
| Comparator Or Baseline | CL-253824 (parent thiourea compound): 3 μg/mL (7.9 μM) |
| Quantified Difference | 15-fold reduction in IC50 (0.2 vs 3 μg/mL); >10-fold increase in potency |
| Conditions | ELISA-based viral replication assay in Vero cells, determined after 24h incubation |
Why This Matters
This >10-fold potency gain validates the 2-fluoro-benzamide substitution as a critical SAR determinant and justifies procurement of WAY-150138 over the less potent parent compound for assays requiring lower compound concentrations.
- [1] van Zeijl M, Fairhurst J, Jones TR, Vernon SK, Morin J, LaRocque J, Feld B, O'Hara B, Bloom JD, Johann SV. Novel class of thiourea compounds that inhibit herpes simplex virus type 1 DNA cleavage and encapsidation: resistance maps to the UL6 gene. J Virol. 2000 Oct;74(19):9054-61. doi: 10.1128/jvi.74.19.9054-9061.2000. View Source
